Product packaging for Satranidazole(Cat. No.:CAS No. 56302-13-7)

Satranidazole

Cat. No.: B1681479
CAS No.: 56302-13-7
M. Wt: 289.27 g/mol
InChI Key: FNSHYEAUAUHIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Satranidazole (CAS 56302-13-7) is a second-generation 5-nitroimidazole compound recognized for its potent activity against anaerobic bacteria and protozoan parasites. Its core research value lies in its mechanism of action, where upon reductive activation in anaerobic microorganisms, it causes significant damage to microbial DNA. This damage is characterized by helix destabilization and strand breakages, leading to cell death . This mechanism makes it a compound of interest in studies targeting anaerobic infections. Research into this compound has explored its efficacy in various models, including the treatment of amoebic liver abscesses and giardiasis . Studies suggest it may possess greater potency and a longer half-life compared to other nitroimidazoles like metronidazole, potentially offering advantages in experimental therapeutic protocols . In dental research, this compound has been formulated into a local drug delivery gel and investigated as an adjunct to scaling and root planing for the management of chronic periodontitis, demonstrating significant reductions in periodontal pathogens and clinical improvements . Chemically defined as 1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one, it has the molecular formula C8H11N5O5S and a molecular weight of 289.27 g/mol . Researchers can utilize this high-quality Active Pharmaceutical Ingredient (API) for investigative purposes in microbiology, pharmacology, and drug development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O5S B1681479 Satranidazole CAS No. 56302-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSHYEAUAUHIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204840
Record name Satranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56302-13-7
Record name Satranidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56302-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Satranidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Satranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SATRANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Molecular Mechanism of Action

Classification and Structural Distinctiveness within Nitroimidazole Derivatives

Satranidazole is classified as a novel derivative within the 5-nitroimidazole family of antiprotozoal and antibacterial agents. amazonaws.comwisdomlib.org Unlike many other 5-nitroimidazoles such as metronidazole (B1676534), tinidazole (B1682380), and ornidazole (B1677491), which typically feature side chains at the 1-position of the imidazole (B134444) ring, this compound possesses a unique structural characteristic. perioiap.orgnih.gov Chemically, it is the first derivative that combines both nitroimidazole and imidazolidinone rings within its structure, linked via a carbon-nitrogen (C-N) bond at the second position (C2) of the imidazole ring. amazonaws.comperioiap.orgderpharmachemica.comnih.gov This distinct C-N linkage and the presence of the imidazolidinone moiety contribute to its specific pharmacological properties. amazonaws.comperioiap.orgderpharmachemica.com this compound typically presents as light lemon yellow crystals and is slightly hygroscopic. amazonaws.comderpharmachemica.com

Molecular Mechanism of Antimicrobial Activity

The antimicrobial efficacy of this compound, like other nitroimidazole derivatives, stems from its nature as a prodrug. It requires intracellular reduction by anaerobic or microaerophilic microorganisms to become active. nih.govresearchgate.net This bioreduction process of the nitro group is central to its mechanism of action, generating highly reactive and toxic nitro radicals within the target cells. nih.govresearchgate.netscielo.br

Nucleic Acid Disruption and DNA Damage Induction

The activated form of this compound exerts its antimicrobial effect primarily through the disruption of nucleic acids. wisdomlib.org Research indicates that this compound causes extensive damage to DNA, characterized by both helix destabilization and strand breakage. wisdomlib.orgderpharmachemica.comnih.gov This DNA damage is a direct consequence of the reduction of its nitro group within the susceptible microorganism. perioiap.orgnih.gov Such disruption of genetic material is critical, as DNA integrity is essential for cellular growth, development, and reproduction, and its damage can lead to the death of the organism. ekb.eg

Role of Nitro Group Reduction and Redox Potential in Efficacy

The bioreduction of the nitro group is a pivotal step in the antimicrobial and toxicological mechanism of nitroaromatic drugs, including this compound. researchgate.netscielo.br In anaerobic microorganisms, this activation occurs via low electron potential systems, such as the pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin (FDOX) couple. nih.gov this compound's relatively high redox potential is a key factor contributing to its enhanced efficacy. amazonaws.comwisdomlib.orgperioiap.orgoup.com This higher redox potential allows for more efficient reduction of the nitro group in the anaerobic environment of the target pathogens, leading to increased production of cytotoxic species. amazonaws.comwisdomlib.orgperioiap.orgoup.com The activation and interaction of nitroimidazole derivatives are dependent on their specific reduction potential and the environmental conditions. mdpi.com

Mechanisms of Resistance to Oxygen Inactivation and Futile Cycling

A notable advantage of this compound's pharmacological profile is its resistance to oxygen inactivation. amazonaws.comperioiap.orgoup.com This property is directly linked to its relatively high redox potential. amazonaws.comperioiap.orgoup.com In the context of nitroimidazoles, "futile cycling" refers to a process where, under aerobic conditions, the reduced nitro group can be re-oxidized by oxygen, thereby regenerating the parent drug and simultaneously producing reactive oxygen species. This process effectively reduces the concentration of the active drug and diminishes its antimicrobial efficacy. researchgate.netscribd.comresearchgate.net this compound's higher redox potential makes it less susceptible to this oxygen-mediated futile cycling, allowing it to maintain its activity even in environments where some oxygen is present, which can be a limiting factor for other nitroimidazoles. amazonaws.comperioiap.orgoup.comscribd.comwikipedia.org

Comparative Pharmacodynamic Profiles with Related Nitroimidazoles

This compound has demonstrated a superior antimicrobial profile compared to several traditional nitroimidazoles. It is reported to be more active against anaerobes than many other 5-nitroimidazoles. amazonaws.comwisdomlib.orgperioiap.orgderpharmachemica.com Specifically, it exhibits superior efficacy against amoebiasis and giardiasis. wisdomlib.orgderpharmachemica.com

Quantitative research findings highlight this comparative advantage:

Table 1: Comparative Minimum Inhibitory Concentration (MIC90) of Nitroimidazoles

CompoundMIC90 against 50 clinical isolates of anaerobes (mg/L)Reference
This compound0.25 nih.gov
Metronidazole1.0 nih.gov
Tinidazole1.0 nih.gov
Ornidazole1.0 nih.gov

In murine models of anaerobic infection, the effective dose 50 (ED50) of this compound was found to be significantly lower than that of other commonly used nitroimidazoles. For instance, the ED50 of this compound against Fusobacterium necrophorum was 2.1 ± 0.62 mg/kg, whereas for metronidazole, ornidazole, and tinidazole, the values were 11.31 ± 1.99, 8.70 ± 2.21, and 13.19 ± 2.39 mg/kg, respectively. nih.gov

Pharmacokinetic studies further indicate that this compound exhibits higher plasma and liver concentrations than metronidazole. amazonaws.com It also possesses a longer elimination half-life (approximately 14 hours) compared to metronidazole (approximately 8 hours). perioiap.orgresearchgate.netrjptonline.org For comparison, tinidazole has an elimination half-life of 12-14 hours, and ornidazole has a half-life of 12-13 hours. wikipedia.orgwikipedia.orgmims.com

Table 2: Comparative Pharmacokinetic Properties of Nitroimidazoles

CompoundElimination Half-life (hours)Reference
This compound14 perioiap.orgresearchgate.netrjptonline.org
Metronidazole8 perioiap.orgresearchgate.netmims.com
Tinidazole12-14 wikipedia.orgmims.com
Ornidazole12-13 wikipedia.org

Antimicrobial Spectrum and Pre Clinical Efficacy Studies

Activity against Anaerobic Bacteria

Satranidazole has been extensively studied for its efficacy against anaerobic bacterial strains, including those resistant to other common nitroimidazoles. amazonaws.comnih.gov

In vitro studies have shown that this compound possesses significant activity against anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are notably low, indicating its potency. For instance, the MIC90 of this compound against 50 clinical isolates of anaerobes was determined to be 0.25 mg/L. This value is four-fold lower than the MIC90 of metronidazole (B1676534), tinidazole (B1682380), and ornidazole (B1677491), which was 1.0 mg/L for the same isolates. amazonaws.comnih.govoup.com

Table 1: Comparative MIC90 Values Against Anaerobic Isolates

Antimicrobial AgentMIC90 (mg/L) against 50 Clinical Isolates of Anaerobes amazonaws.comnih.govoup.com
This compound0.25
Metronidazole1.0
Tinidazole1.0
Ornidazole1.0

This compound has demonstrated efficacy against specific anaerobic pathogens such as Bacteroides fragilis and Clostridium perfringens. amazonaws.comnih.govresearchgate.net In murine models of anaerobic infection, this compound exhibited potent activity. In a fatal murine infection caused by Fusobacterium necrophorum, the ED50 of this compound was 2.1 ± 0.62 mg/kg. This compares favorably to metronidazole (11.31 ± 1.99 mg/kg), ornidazole (8.70 ± 2.21 mg/kg), tinidazole (13.19 ± 2.39 mg/kg), and clindamycin (B1669177) (7.10 ± 1.73 mg/kg). nih.govoup.com

In a subcutaneous Bacteroides fragilis abscess model in mice, this compound at a dose of 10 mg/kg, the lowest dose tested, resulted in a three-log reduction in the colony-forming units (cfu) of the infecting organism. At a higher dose of 100 mg/kg, this compound, along with clindamycin, achieved complete sterilization of the abscesses. nih.govoup.com

Table 2: Comparative ED50 Values in a Fatal Murine Fusobacterium necrophorum Infection nih.govoup.com

Antimicrobial AgentED50 (mg/kg) nih.govoup.com
This compound2.1 ± 0.62
Metronidazole11.31 ± 1.99
Ornidazole8.70 ± 2.21
Tinidazole13.19 ± 2.39
Clindamycin7.10 ± 1.73

This compound has shown activity against certain metronidazole-resistant bacterial strains. amazonaws.comnih.gov Research indicates that this compound is more potent against anaerobic bacteria compared to traditional nitroimidazoles, partly due to its higher redox potential, which makes it more resistant to inactivation by oxygen. wisdomlib.org Studies have specifically examined its in vitro activity against a strain of Bacteroides fragilis resistant to metronidazole, demonstrating its effectiveness. amazonaws.comnih.gov

Activity against Protozoal Pathogens

This compound is a well-established antiprotozoal agent, belonging to the 5-nitroimidazole group, and is highly effective against several protozoal pathogens. wisdomlib.orgderpharmachemica.comamazonaws.com

This compound exhibits significant efficacy against Entamoeba histolytica and Giardia lamblia, the causative agents of amoebiasis and giardiasis, respectively. wisdomlib.orgderpharmachemica.comamazonaws.comapollopharmacy.inekb.eg It has been reported to be twice as active as other nitroimidazoles, including metronidazole, against amoebiasis and giardiasis. wisdomlib.orgderpharmachemica.comamazonaws.comapollopharmacy.in In an acute hamster hepatic model of amoebiasis, this compound demonstrated significantly greater amoebicidal activity than metronidazole, with an ED50 value of 19.5 mg/kg compared to 45 mg/kg for metronidazole. amazonaws.com

Table 3: Comparative Amoebicidal Activity (ED50) in Hamster Hepatic Amoebiasis Model amazonaws.com

Antimicrobial AgentED50 (mg/kg) amazonaws.com
This compound19.5
Metronidazole45

This compound is also effective against Trichomonas vaginalis, the causative agent of trichomoniasis. wisdomlib.orgderpharmachemica.comamazonaws.comapollopharmacy.inekb.eg Pre-clinical studies have confirmed its antitrichomonal activity. In a mouse model of Trichomonas vaginalis infection, this compound induced complete cure at a dose of 10 mg/kg orally, administered four times. In this subcutaneous infection model, this compound was approximately four times more potent than other tested agents. jogi.co.in

Amoebicidal Activity in In Vivo Animal Models

Pre-clinical studies have extensively evaluated the amoebicidal activity of this compound in in vivo animal models, particularly focusing on hepatic amoebiasis. Research conducted in the golden hamster (Mesocricetus auratus) model of acute hepatic amoebiasis demonstrated that this compound possesses significantly greater amoebicidal activity compared to metronidazole. In these studies, this compound exhibited an ED50 value of 19.5 mg/kg, whereas metronidazole had an ED50 value of 45 mg/kg nih.govamazonaws.comalkemlabs.com. This superior activity is attributed to higher plasma and liver concentrations of this compound, coupled with its greater intrinsic potency nih.govamazonaws.comalkemlabs.com.

Table 1: Comparative Amoebicidal Activity (ED50) in Hamster Hepatic Amoebiasis Model

CompoundED50 (mg/kg)
This compound19.5
Metronidazole45

Broad-Spectrum Activity against Microaerophilic and Aerobic Microorganisms

This compound has been shown to exhibit efficacy against a broad spectrum of microorganisms, including anaerobic, microaerophilic, and aerobic bacteria rjptonline.orgresearchgate.netnih.govnih.govresearchgate.net. Its mechanism of action involves the disruption of nucleic acids in targeted microorganisms, characterized by helix destabilization and strand breakage of DNA alkemlabs.comresearchgate.net. This broad activity, particularly its effectiveness against anaerobes, is partly attributed to its relatively high redox potential, which may render it more resistant to inactivation by oxygen compared to many other 5-nitroimidazoles alkemlabs.comperioiap.orgwisdomlib.org.

Comparative Pre-clinical Potency against Other Nitroimidazoles

Comparative pre-clinical evaluations have consistently highlighted this compound's superior potency against various anaerobic bacteria when benchmarked against other commonly used nitroimidazoles such as metronidazole, tinidazole, and ornidazole.

In in vitro studies, the minimum inhibitory concentration 90% (MIC90) of this compound against 50 clinical isolates of anaerobes was found to be 0.25 mg/L, which is four-fold lower than the MIC90 of metronidazole, tinidazole, and ornidazole (1.0 mg/L) amazonaws.comnih.govnih.govperioiap.orgnih.gov. This indicates a higher intrinsic activity of this compound against these strains.

Table 2: Comparative In Vitro Potency (MIC90) against Anaerobic Clinical Isolates

CompoundMIC90 (mg/L)
This compound0.25
Metronidazole1.0
Tinidazole1.0
Ornidazole1.0

Furthermore, in animal models of anaerobic infection, this compound demonstrated superior efficacy. In a fatal murine infection model with Fusobacterium necrophorum ATCC 27852, the ED50 of this compound was reported as 2.1 ± 0.62 mg/kg. In contrast, the ED50 values for metronidazole, ornidazole, and tinidazole were 11.31 ± 1.99 mg/kg, 8.70 ± 2.21 mg/kg, and 13.19 ± 2.39 mg/kg, respectively nih.gov.

Table 3: Comparative In Vivo Potency (ED50) in Murine Fusobacterium necrophorum Infection

CompoundED50 (mg/kg)
This compound2.1 ± 0.62
Metronidazole11.31 ± 1.99
Ornidazole8.70 ± 2.21
Tinidazole13.19 ± 2.39

This compound has also shown to be significantly more potent than metronidazole against specific anaerobic species, being 6, 20, and 10 times more potent against Bacteroides fragilis, Spherophorus necrophorum, and Bacteroides oralis, respectively ias.ac.in. In a subcutaneous Bacteroides fragilis abscess model in mice, this compound at a dose of 10 mg/kg produced a three-log reduction in colony-forming units (cfu) of the infecting organism, and at 100 mg/kg, it achieved complete sterilization of abscesses, a result also observed only with clindamycin among the tested compounds nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound41841 nih.govsci-toys.comuni.luimpactfactor.orgresearchgate.net
Metronidazole4173 nih.govacdb.pluswikipedia.orgfishersci.dk
Tinidazole5479 nih.govwmcloud.orgnih.govpharmakb.comuni.lu
Ornidazole28061 nih.govnih.govwikipedia.orgfishersci.cauni.lu
Secnidazole71815 wikipedia.orgnih.govfishersci.cauni.lunih.gov
Clindamycin28061 (Note: Clindamycin is not a nitroimidazole, but was mentioned in comparative studies. Its CID is 28061 which is the same as Ornidazole, this seems to be a mistake in the provided search results. Re-checking Clindamycin CID.)

Correction for Clindamycin CID: Clindamycin PubChem CID is 3000404 scribd.com. The previous search result for Clindamycin CID was incorrect.

Pharmacokinetic Research and Disposition Studies

Absorption and Distribution Characteristics

Satranidazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability and low aqueous solubility. researchgate.netresearchgate.net Research indicates that it is absorbed more rapidly than metronidazole (B1676534), with an onset of action observed approximately 1 to 2 hours after oral administration. researchgate.netresearchgate.net

Studies in animal models provide further insight into its absorption and distribution. In a study using golden hamsters, orally administered this compound resulted in significantly higher plasma concentrations at 1 and 2 hours post-dose compared to metronidazole. nih.govamazonaws.com This study also highlighted the compound's distribution into liver tissue, where this compound showed significantly higher concentrations at 1 hour after administration. nih.govamazonaws.comoup.com The maximum concentration (Cmax) and the area under the curve (AUC), which reflects total drug exposure, were found to be about 35% higher in the liver for this compound compared to metronidazole. nih.govamazonaws.comoup.com

Table 1: Comparative Peak Plasma Concentration (Cmax) and Bioavailability of this compound Formulations in Rats Data derived from a study on male Wistar rats after a single oral administration. alliedacademies.org

Parameter Pure this compound Suspension This compound Solid Dispersion
Cmax (µg/mL) 9.47 ± 1.23 17.58 ± 1.66
AUC₀-∞ (mg-h/L) 88.23 145.17

| tₘₐₓ (h) | 3.0 | 2.5 |

Studies on Plasma Elimination Half-Life

The plasma elimination half-life (t½) of a drug is a key pharmacokinetic parameter indicating the time required for its concentration in the plasma to reduce by half. Studies have reported varying half-lives for this compound depending on the species studied.

In human studies, this compound has been reported to have a plasma elimination half-life of approximately 14 hours. researchgate.netresearchgate.net In contrast, research in the golden hamster model showed a significantly shorter plasma elimination half-life of 1.01 hours. nih.govamazonaws.com Another study conducted in rats reported a half-life of 8.74 hours for pure this compound, which slightly increased to 9.55 hours when administered as a solid dispersion formulation. alliedacademies.org This variability underscores the importance of species-specific pharmacokinetic evaluation.

Table 2: Plasma Elimination Half-Life of this compound Across Different Studies

Species Half-Life (t½) Formulation/Context
Human ~14 hours General human studies researchgate.netresearchgate.net
Golden Hamster 1.01 hours Oral administration nih.govamazonaws.com
Rat 8.74 hours Pure this compound suspension alliedacademies.org

Comparative Pharmacokinetic Profiling with Metronidazole

Direct comparative studies between this compound and metronidazole have been crucial in elucidating their relative pharmacokinetic advantages.

In a key study involving golden hamsters, while the peak plasma concentrations (Cmax) were not significantly different between the two compounds, this compound achieved higher plasma levels at the 1-hour and 2-hour time points. nih.govamazonaws.com A notable difference was observed in their plasma elimination half-lives; this compound's half-life was 1.01 hours, which was significantly shorter than the 3.62 hours recorded for metronidazole in the same model. nih.govamazonaws.comoup.com Despite its shorter plasma half-life in this species, this compound demonstrated higher concentrations in the liver, a primary site of action for amoebiasis. nih.govoup.com This improved pharmacokinetic profile in the target tissue may contribute to its efficacy. nih.govoup.com

Table 3: Comparative Pharmacokinetic Parameters of this compound and Metronidazole in Golden Hamsters Data from a study in golden hamsters following an 80 mg/kg oral dose. nih.govamazonaws.com

Parameter This compound Metronidazole
Plasma Elimination Half-Life (t½) 1.01 hours 3.62 hours
Liver Concentration Significantly higher at 1 hr post-dose Lower than this compound

| Liver Cmax & AUC₀-∞ | ~35% higher | Lower than this compound |

Pharmacokinetic Aspects of Targeted Drug Delivery Systems

Given this compound's low aqueous solubility, research has explored advanced drug delivery systems to improve its pharmacokinetic properties. ijpsr.com These systems aim to enhance solubility, improve bioavailability, and enable targeted delivery, particularly to the colon for treating localized diseases. researchgate.netresearchgate.net

Another strategy is the development of self-emulsifying drug delivery systems (SEDDS). ijpsr.com The goal of SEDDS is to improve the solubility of poorly water-soluble drugs like this compound. ijpsr.com Research into nanoparticle-based formulations is also underway, with the objective of creating systems that can protect the drug in the gastric environment and deliver it specifically to the colonic region, potentially increasing therapeutic efficacy while minimizing systemic exposure. researchgate.net These targeted systems are designed to overcome biopharmaceutical challenges and improve the clinical utility of this compound for specific conditions like inflammatory bowel disease. researchgate.netresearchgate.net

Clinical Efficacy and Therapeutic Research Applications

Research in Amoebiasis and Giardiasis Treatment

Satranidazole is recognized for its effectiveness as an antiprotozoal drug, primarily utilized in the treatment of amoebic liver abscess, giardiasis, and trichomoniasis. wisdomlib.org Studies indicate that this compound exhibits superior efficacy against amoebiasis and giardiasis when compared to other nitroimidazoles. wisdomlib.org In vivo research has demonstrated significant amoebicidal activity, suggesting its potential as a preferred treatment option for infections caused by anaerobic pathogens. wisdomlib.org For instance, in a mouse model, this compound displayed superior activity against caecal amoebiasis compared to metronidazole (B1676534). perioiap.org Its promising role in treating amoebiasis has also been noted in reviews focusing on colonic diseases. jddtonline.info

Research in Trichomoniasis Therapy

As a 5-nitroimidazole derivative, this compound has been historically employed to treat protozoal pathogens such as Trichomonas vaginalis. wisdomlib.org Clinical research, including a phase 2 study, has investigated this compound for the treatment of trichomonal vaginitis. jddtonline.info

Research in Anaerobic Bacterial Infections

This compound demonstrates enhanced antimicrobial activity against anaerobic bacteria, attributed to its higher redox potential, which makes it less susceptible to inactivation by oxygen compared to traditional nitroimidazoles. wisdomlib.orgperioiap.org Clinical studies have underscored its effectiveness against various anaerobes, showing a significantly lower minimum inhibitory concentration (MIC90) than metronidazole for different strains. wisdomlib.org

Comparative In Vitro Activity: MIC90 (mg/L) against 50 Clinical Isolates of Anaerobes nih.govoup.com

CompoundMIC90 (mg/L)
This compound0.25
Metronidazole1.0
Tinidazole (B1682380)1.0
Ornidazole (B1677491)1.0

Furthermore, experimental evaluations in murine models of anaerobic infection have provided detailed insights into its potency. In a fatal murine infection with Fusobacterium necrophorum (ATCC 27852), this compound exhibited a considerably lower effective dose (ED50) compared to other nitroimidazoles and clindamycin (B1669177). nih.govoup.com

Comparative In Vivo Activity: ED50 (mg/kg) in Fatal Murine Infection with Fusobacterium necrophorum nih.govoup.com

CompoundED50 (mg/kg) (Mean ± SD)
This compound2.1 ± 0.62
Metronidazole11.31 ± 1.99
Ornidazole8.70 ± 2.21
Tinidazole13.19 ± 2.39
Clindamycin7.10 ± 1.73

In a subcutaneous Bacteroides fragilis abscess model in mice, this compound alone achieved a three-log reduction in colony-forming units (cfu) of the infecting organism at a dose of 10 mg/kg, the lowest dose tested. At 100 mg/kg, only this compound and clindamycin resulted in complete sterilization of the abscesses. nih.govoup.com Its effectiveness against tested anaerobes, including periodontal pathogens, has also been confirmed in clinical trials. perioiap.orgnih.gov

Research in Inflammatory Bowel Diseases (IBD)

This compound has shown efficacy against aerobic, microaerophilic, and anaerobic bacteria, and is being researched for its role in reducing inflammation in inflammatory bowel diseases (IBD), which include ulcerative colitis and Crohn's disease. jddtonline.inforesearchgate.net It is considered a promising drug, potentially more potent than metronidazole, for targeting the colonic environment in these conditions. jddtonline.inforesearchgate.net Research is actively exploring targeted drug delivery systems for this compound to enhance its therapeutic activity in the colon. jddtonline.inforesearchgate.netnih.goveurekaselect.comresearchgate.net

Ulcerative Colitis Studies

This compound is successfully demonstrating efficacy in ulcerative colitis. jddtonline.inforesearchgate.net Studies are investigating the development of oral nanoparticulate formulations of this compound for colon-targeted drug delivery, aiming to enhance therapeutic efficacy and minimize systemic toxicity in conditions like ulcerative colitis. nih.goveurekaselect.comresearchgate.net These formulations, utilizing polymers like Eudragit RS100 and RL100, have shown high entrapment efficiency and controlled drug release over 16 hours, indicating effective accumulation in the inflamed colon. nih.goveurekaselect.com

Crohn's Disease Studies

Similar to ulcerative colitis, this compound is successfully showing efficacy in Crohn's disease. jddtonline.inforesearchgate.net Research into colon-targeted drug delivery systems for this compound, including nanoparticulate formulations, is also relevant for Crohn's disease, aiming for direct drug delivery to the colon to treat local disorders and reduce systemic exposure. nih.goveurekaselect.comresearchgate.net

Research in Periodontal Diseases

This compound has been investigated for its therapeutic applications in periodontal diseases. Mucoadhesive gel formulations of this compound have been developed for the treatment of periodontitis, designed to adhere to gums for prolonged periods. wisdomlib.orgimpactfactor.orgnih.gov

Clinical studies have evaluated the effectiveness of this compound gel as an adjunct to scaling and root planing (SRP) in treating chronic periodontitis. In a 42-day clinical study, a this compound mucoadhesive gel (SC30 formulation) was found to be more effective than marketed metronidazole gel in significantly reducing periodontal parameters such as probing depth, plaque index, gingival index, calculus criteria, and bleeding index. nih.gov

Comparative Efficacy in Periodontitis Treatment (42-day study) nih.gov

ParameterThis compound Gel (SC30)Marketed Metronidazole Gel
Probing DepthSignificant ReductionSignificant Reduction
Plaque IndexSignificant ReductionSignificant Reduction
Gingival IndexSignificant ReductionSignificant Reduction
Calculus CriteriaSignificant ReductionSignificant Reduction
Bleeding IndexSignificant ReductionSignificant Reduction
Overall EffectivenessMore EffectiveLess Effective

Further clinical trials have explored both systemic and subgingivally delivered this compound. A randomized controlled clinical trial investigating systemic this compound as an adjunct to SRP in chronic periodontitis patients showed significant improvements in periodontal conditions. perioiap.orgresearchgate.net The mean probing depth (PD) reduction was 3.84 mm with SRP plus this compound, compared to 1.42 mm with SRP alone, indicating a difference of 2.42 mm. perioiap.org

Another study focusing on subgingivally delivered 3% this compound gel in smokers with chronic periodontitis demonstrated significant improvements. At 6 months, SRP + this compound resulted in a greater mean reduction of 3.05 mm in PD compared to 1.97 mm for SRP + placebo (p < 0.05). Similarly, a greater mean clinical attachment level (CAL) gain of 2.89 mm was observed in the this compound group compared to 1.88 mm in the placebo group (p < 0.05). perioiap.org

Clinical Outcomes in Chronic Periodontitis (6-month study) perioiap.org

GroupMean Probing Depth (PD) Reduction (mm)Mean Clinical Attachment Level (CAL) Gain (mm)
SRP + this compound3.052.89
SRP + Placebo1.971.88

This compound has been found highly effective against periodontopathogens such as Porphyromonas gingivalis, Tannerella forsythia, and Aggregatibacter actinomycetemcomitans, with studies demonstrating a significant reduction in the number of patients harboring these pathogens when this compound was used as an adjunct to SRP. perioiap.orgnih.gov

Systemic Adjunctive Therapy Studies in Chronic Periodontitis

Systemic administration of this compound (SZ) as an adjunct to non-surgical periodontal therapy, such as scaling and root planing (SRP), has been investigated for its effectiveness in treating chronic periodontitis. Clinical trials have shown that the systemic use of SZ, when combined with SRP, leads to significantly better clinical and microbiological outcomes compared to SRP alone. perioiap.orgresearchgate.netnih.gov

One study involving 66 subjects with chronic periodontitis, where 33 received SRP + placebo and 33 received SRP + SZ, demonstrated substantial improvements. At 6 months, the SRP + SZ group exhibited a greater mean reduction in probing depth (PD) and a greater mean gain in clinical attachment level (CAL) compared to the SRP + placebo group. researchgate.netnih.gov For sites with an initial PD of 7 mm or greater, the mean CAL gain was 3.22 mm following SRP plus SZ, versus 1.15 mm for SRP alone, indicating a difference of 2.07 mm. Similarly, the mean PD reduction was 3.84 mm with SRP plus SZ, compared to 1.42 mm with SRP alone, showing a difference of 2.42 mm. perioiap.org These findings underscore the statistically significant clinical improvement achieved with the combined effect of systemic SZ and SRP. perioiap.org

Local Drug Delivery System Efficacy

This compound has also been explored as a local drug delivery (LDD) agent in the treatment of chronic periodontitis, offering the advantage of providing higher therapeutic concentrations directly at the subgingival site. perioiap.org Studies using subgingivally delivered 3% this compound gel as an adjunct to SRP have shown promising results. perioiap.orgresearchgate.netnih.govnih.gov

A clinical trial involving 70 subjects with chronic periodontitis, where 35 received SRP + placebo gel and 35 received SRP + 3% SZ gel, demonstrated enhanced clinical outcomes in the this compound group. researchgate.netnih.govnih.gov At 6 months, the SRP + SZ group showed a greater mean reduction in PD (4.10 mm) and a greater mean CAL gain (4.20 mm) compared to the SRP + placebo group (1.49 mm PD reduction and 1.13 mm CAL gain). nih.govnih.gov This indicates that local delivery of this compound gel significantly improves periodontal parameters. nih.gov

Furthermore, a comparative study evaluating 0.25% this compound-loaded nanoparticles in gel form against 1% metronidazole gel as LDD agents found that the this compound nanoparticle group led to statistically significant improvements in clinical parameters and a reduced relapse of microbial flora, suggesting a promising future for this compound as an LDD agent. nih.gov

Clinical Parameter Evaluation (Plaque Index, Gingival Index, Probing Pocket Depth, Clinical Attachment Level)

Clinical parameters such as Plaque Index (PI), Gingival Index (GI), Probing Pocket Depth (PD), and Clinical Attachment Level (CAL) are routinely assessed to evaluate the efficacy of periodontal therapies. Studies on this compound, both systemic and local, have consistently reported improvements in these parameters. perioiap.orgresearchgate.netnih.govperioiap.orgresearchgate.netnih.govresearchgate.net

In systemic adjunctive therapy, while some studies noted a reduction in PI and GI, no significant difference was found between the this compound and placebo groups for these indices. However, significant improvements were observed in PD reduction and CAL gain. perioiap.org

For local drug delivery, studies with 3% this compound gel consistently reported significant reductions in GI and PD, along with gains in CAL. perioiap.orgresearchgate.netnih.gov For instance, in a study on type 2 diabetes subjects with chronic periodontitis, the SRP + 3% SZ gel group showed a mean PD reduction of 4.73 mm and a mean CAL gain of 3.92 mm at 6 months, significantly better than the placebo group. perioiap.orgresearchgate.net

The following table summarizes key clinical parameter changes observed in studies:

Table 1: Summary of Clinical Parameter Changes with this compound Therapy

Clinical ParameterTherapy TypeGroup (SRP +)Mean Change (6 Months)Significance (vs. Placebo/SRP alone)Source
Probing Depth (PD)SystemicThis compoundReduction: 3.84 mmStatistically Significant (p < 0.05) perioiap.orgresearchgate.netnih.gov
SystemicPlaceboReduction: 1.42 mm- perioiap.orgresearchgate.netnih.gov
Clinical Attachment Level (CAL)SystemicThis compoundGain: 3.22 mmStatistically Significant (p < 0.05) perioiap.orgresearchgate.netnih.gov
SystemicPlaceboGain: 1.15 mm- perioiap.orgresearchgate.netnih.gov
Probing Depth (PD)Local (3% Gel)This compoundReduction: 4.10 mmStatistically Significant (p < 0.05) nih.govnih.gov
Local (3% Gel)PlaceboReduction: 1.49 mm- nih.govnih.gov
Clinical Attachment Level (CAL)Local (3% Gel)This compoundGain: 4.20 mmStatistically Significant (p < 0.05) nih.govnih.gov
Local (3% Gel)PlaceboGain: 1.13 mm- nih.govnih.gov
Probing Depth (PD) (Type 2 Diabetes)Local (3% Gel)This compoundReduction: 4.73 mmStatistically Significant (p < 0.05) perioiap.orgresearchgate.net
Local (3% Gel)PlaceboReduction: 2.09 mm- perioiap.orgresearchgate.net
Clinical Attachment Level (CAL) (Type 2 Diabetes)Local (3% Gel)This compoundGain: 3.92 mmStatistically Significant (p < 0.05) perioiap.orgresearchgate.net
Local (3% Gel)PlaceboGain: 1.64 mm- perioiap.orgresearchgate.net

Microbiological Efficacy against Periodontopathogens (Porphyromonas gingivalis, Tannerella forsythia, Aggregatibacter actinomycetemcomitans)

This compound has demonstrated significant microbiological efficacy against key periodontopathogens, including Porphyromonas gingivalis, Tannerella forsythia, and Aggregatibacter actinomycetemcomitans. perioiap.orgresearchgate.netnih.govresearchgate.netnih.gov These bacteria are frequently associated with the initiation and progression of periodontitis. nih.gov

In studies evaluating systemic this compound as an adjunct to SRP, there were significant reductions in the number of patients harboring these periodontopathogens at various time points compared to baseline. perioiap.orgresearchgate.netnih.gov Scaling and root planing alone had a limited effect on these pathogens, with some studies even noting an increase in the number of sites harboring them in the placebo group over time. perioiap.org

Similarly, local drug delivery of 3% this compound gel significantly reduced the number of sites harboring P. gingivalis, T. forsythia, and A. actinomycetemcomitans compared to the placebo group. researchgate.netnih.gov The reduction in the frequency of P. gingivalis, a bacterium strongly associated with periodontal disease progression, is considered particularly important for the reestablishment of periodontal health. nih.gov

Table 2: Microbiological Efficacy of this compound against Key Periodontopathogens

PathogenTherapy TypeObserved EffectSource
Porphyromonas gingivalisSystemic AdjunctiveSignificant reduction in harbored sites perioiap.orgresearchgate.netnih.gov
Local Drug DeliverySignificant reduction in harbored sites researchgate.netnih.gov
Tannerella forsythiaSystemic AdjunctiveSignificant reduction in harbored sites perioiap.orgresearchgate.netnih.gov
Local Drug DeliverySignificant reduction in harbored sites researchgate.netnih.gov
Aggregatibacter actinomycetemcomitansSystemic AdjunctiveSignificant reduction in harbored sites perioiap.orgresearchgate.netnih.gov
Local Drug DeliverySignificant reduction in harbored sites researchgate.netnih.gov

Efficacy in Systemic Disease Co-morbidities (e.g., Type 2 Diabetes with Chronic Periodontitis)

The efficacy of this compound has also been investigated in patients with systemic co-morbidities, specifically type 2 diabetes mellitus (T2DM) complicated by chronic periodontitis. Periodontal disease can negatively impact glycemic control in diabetic patients, making effective periodontal therapy crucial. perioiap.orgmedicaljournalssweden.se

A randomized controlled clinical trial investigated the effectiveness of subgingivally delivered 3% this compound gel as an adjunct to SRP in subjects with T2DM and chronic periodontitis. perioiap.orgresearchgate.net The study found that at 6 months, the group receiving SRP + 3% SZ gel showed significantly greater mean reductions in PD (4.73 mm) and greater mean CAL gains (3.92 mm) compared to the SRP + placebo group (2.09 mm PD reduction and 1.64 mm CAL gain). perioiap.orgresearchgate.net This suggests that local this compound delivery can significantly improve clinical periodontal parameters in diabetic patients with chronic periodontitis. perioiap.orgresearchgate.netmedicaljournalssweden.semedicaljournalssweden.se

A network meta-analysis further supported these findings, concluding that SRP combined with local this compound gel may improve PD and CAL in patients with periodontitis and T2DM. medicaljournalssweden.semedicaljournalssweden.se

Exploration of Novel Therapeutic Indications and Future Prospects

Beyond its established role in periodontitis, this compound's unique properties as a 5-nitroimidazole derivative, including its high redox potential and potent activity against anaerobes, suggest potential for novel therapeutic indications. perioiap.orgwisdomlib.org

Research indicates that this compound is being explored for its efficacy in treating colonic diseases, such as inflammatory bowel diseases (Ulcerative Colitis and Crohn's disease), amoebiasis, and chronic diarrhea. researchgate.netresearchgate.net Its ability to damage microbial DNA makes it effective against aerobic, microaerophilic, and anaerobic bacteria involved in these conditions. researchgate.netresearchgate.net Novel drug delivery systems, such as colon-targeted formulations using chitosan (B1678972) hydrogel beads or polymeric nanoparticles, are being developed to enhance its therapeutic efficacy in the colon while potentially reducing systemic side effects. wisdomlib.orgresearchgate.netresearchgate.netstomuniver.ru

The development of this compound-loaded nanoparticle formulations for local drug delivery in periodontitis has already shown superior results compared to metronidazole, indicating a promising future for advanced delivery systems. nih.gov Further research into these targeted delivery methods and exploration of its anti-inflammatory properties in other contexts may broaden its therapeutic applications. researchgate.netresearchgate.net

Compound Name and PubChem CID

Mechanisms of Resistance and Strategies for Overcoming Them

Molecular Mechanisms of Microbial Resistance to Satranidazole

Resistance to nitroimidazoles, including potentially to this compound, is primarily associated with impaired drug activation. mdpi.com Microbes have evolved several mechanisms to circumvent the cytotoxic effects of these compounds. researchgate.net

Decreased Drug Activation: The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of their nitro group by microbial enzymes within an anaerobic environment. oup.comresearchgate.net A primary mechanism of resistance involves the downregulation or mutation of enzymes responsible for this activation. Key enzymes implicated in this process include pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. nih.gov Reduced expression of these proteins limits the conversion of the prodrug into its active, cytotoxic form. For instance, in Helicobacter pylori, resistance to metronidazole (B1676534) is frequently linked to null mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase responsible for activating the drug. mdpi.comnih.gov Furthermore, since iron is a critical component of enzymes like PFOR, alterations in iron metabolism that limit its availability can also lead to decreased drug activation and subsequent resistance. nih.gov

Enzymatic Inactivation: Some bacteria possess specific enzymes that can directly inactivate nitroimidazole compounds. A notable example is the resistance mediated by nim genes. mdpi.com These genes encode nitroreductases that reduce the nitro group of the imidazole (B134444) ring into a non-toxic amine derivative, thereby neutralizing the drug's activity. mdpi.com To date, eleven distinct nim genes (nimA through nimK) have been identified in various anaerobic bacteria. mdpi.com

Efflux Pumps and Reduced Permeability: Bacteria can also develop resistance by actively pumping antimicrobial agents out of the cell or by reducing the drug's entry. researchgate.netfrontiersin.org Overexpression of multidrug efflux pumps can lower the intracellular concentration of a drug to sub-therapeutic levels. frontiersin.org While this is a general mechanism of resistance, its specific role in this compound resistance requires further investigation.

Enhanced DNA Repair: Since the activated form of this compound causes cell death by inducing DNA strand breakage, microbes with enhanced DNA repair capabilities may exhibit increased tolerance. oup.comresearchgate.net Upregulation of DNA repair enzymes could counteract the drug-induced damage, allowing the pathogen to survive. researchgate.net

Table 1: Key Molecular Mechanisms of Microbial Resistance to Nitroimidazoles

Mechanism CategorySpecific MechanismKey Genes/Proteins InvolvedConsequence for Drug Efficacy
Decreased Drug Activation Downregulation or mutation of activating enzymesPyruvate:ferredoxin oxidoreductase (PFOR), Ferredoxin, Nitroreductases (rdxA)Failure to convert the prodrug into its active, cytotoxic form. mdpi.comnih.gov
Enzymatic Inactivation Conversion of the drug to a non-toxic derivativeNim-family nitroreductases (nimA-K)The drug is neutralized before it can damage microbial DNA. mdpi.com
Reduced Intracellular Drug Concentration Active removal of the drug from the cellMultidrug resistance (MDR) efflux pumpsIntracellular drug levels are too low to be effective. frontiersin.org
Enhanced Target Repair Increased repair of drug-induced DNA damageDNA repair enzymes (e.g., polymerases, ligases)Microbial cell survives despite DNA damage by the activated drug. researchgate.net

Strategies for Counteracting Emergent Resistance to Nitroimidazoles

Addressing the challenge of antimicrobial resistance requires multifaceted approaches, ranging from the development of new therapeutics to the strategic use of existing agents. nih.gov

Combination Therapy: The use of two or more antimicrobial agents with different mechanisms of action can produce a synergistic effect and reduce the likelihood of resistance developing. scialert.net For nitroimidazoles, this could involve co-administration with drugs that target the bacterial cell wall or protein synthesis. Another approach is the use of antibiotic adjuvants, which are compounds that have no antimicrobial activity on their own but can enhance the efficacy of an antibiotic. nih.gov This includes inhibitors of resistance enzymes or efflux pumps. frontiersin.org

Development of Novel Analogs: A key strategy is the continued design and synthesis of new 5-nitroimidazole compounds that can evade existing resistance mechanisms. nih.gov this compound itself is a result of such efforts, designed for greater potency. perioiap.org Further modifications to the 5-nitroimidazole scaffold could lead to next-generation drugs that are less susceptible to inactivation or require different activation pathways than those to which microbes have become resistant. nih.gov

Drug Repurposing: This strategy involves identifying new uses for approved drugs outside the scope of their original indication. nih.govscialert.net For instance, certain non-antibiotic drugs may have secondary effects that could counteract bacterial resistance mechanisms, making them suitable for use in combination therapies. Recent research has also explored repurposing nitroimidazoles as anti-virulence agents at sub-inhibitory concentrations, which could disarm pathogens without exerting the selective pressure that drives resistance. consensus.app

Antimicrobial Heterogeneity: Strategies such as antimicrobial cycling or mixing aim to prevent the selection of resistant strains by varying the antimicrobial agents used over time or across different locations. scialert.net This approach can help preserve the effectiveness of important drugs like nitroimidazoles by reducing consistent selective pressure.

Table 2: Overview of Strategies to Counteract Nitroimidazole Resistance

StrategyDescriptionExample
Combination Therapy Using multiple drugs with different mechanisms of action to achieve synergy and suppress resistance.Combining a nitroimidazole with a β-lactam antibiotic.
Adjuvant Therapy Administering a non-antimicrobial compound that inhibits a specific resistance mechanism.Co-administration of an efflux pump inhibitor with a nitroimidazole. frontiersin.org
Novel Drug Development Synthesizing new nitroimidazole derivatives designed to be active against resistant strains.The development of this compound with its unique side chain and higher redox potential. oup.comnih.gov
Drug Repurposing Finding new antimicrobial applications for existing, approved drugs.Using withdrawn or underused antimicrobials in new combinations. scialert.net

The Role of Enhanced Redox Potential in Resistance Evasion

A distinguishing feature of this compound is its relatively high redox potential, which may provide an intrinsic advantage in overcoming certain resistance mechanisms. oup.comnih.gov

The selective toxicity of 5-nitroimidazoles is based on the reduction of their nitro group, a process that requires a low redox potential achievable only in anaerobic or microaerophilic organisms. oup.com However, the presence of oxygen can interfere with this activation. Oxygen can accept an electron from the reduced drug intermediate, re-forming the original parent compound in a process known as "futile cycling". oup.comnih.gov This futile cycle not only inactivates the drug but can also lead to the production of toxic oxygen radicals. nih.gov

This compound possesses a redox potential of –230 mV, which is higher than that of many other 5-nitroimidazoles. oup.com This higher potential makes the drug more resistant to inactivation by oxygen. perioiap.orgoup.comnih.gov Consequently, this compound may be less susceptible to the futile cycling phenomenon, allowing it to remain active and effective in conditions of hypoxia or incomplete anaerobiosis where other nitroimidazoles might fail. oup.comwisdomlib.org This property suggests that this compound could be more effective against pathogens in microaerophilic environments and may be able to circumvent resistance mechanisms that rely on the presence of oxygen to inactivate the drug. oup.com

Advanced Drug Delivery Systems Research

Colon-Targeted Drug Delivery Systems

Colon-targeted drug delivery systems for Satranidazole aim to achieve site-specific release in the lower gastrointestinal tract, which can be beneficial for treating local colonic diseases or for systemic absorption of the drug in this region. This approach often utilizes polymers that respond to the unique physiological conditions of the colon, such as its pH environment or enzymatic activity.

pH-Sensitive Polymer Formulations

pH-sensitive polymers are a key strategy in developing colon-targeted formulations for this compound. These polymers are designed to remain intact in the acidic environment of the stomach and the slightly acidic to neutral pH of the small intestine, only dissolving or disintegrating at the higher pH found in the colon (typically pH 7.0-7.4) ijpcsonline.cominnovareacademics.inresearchgate.netresearchgate.netwjpls.org.

Eudragit S100 is a prominent example of a pH-sensitive polymer extensively studied for this compound delivery ijpcsonline.cominnovareacademics.inresearchgate.netresearchgate.netajptr.com. Formulations incorporating Eudragit S100, such as microspheres and enteric-coated capsules, have demonstrated pH-dependent drug release profiles ijpcsonline.cominnovareacademics.inresearchgate.netresearchgate.net. Studies have shown a significantly slower release rate of this compound in acidic mediums (e.g., pH 1.2) compared to rapid release at pH 7.4, indicating effective protection from premature release in the upper gastrointestinal tract ijpcsonline.comresearchgate.netresearchgate.net. For instance, some polymeric coated formulations exhibited only 7-9% drug release in simulated stomach (0.1 N HCl) and small intestine (pH 6.8) environments over 5 hours, with better release observed in the colonic region (pH 7.4) innovareacademics.in. Recent research also explores this compound-loaded nanoparticles utilizing time- and pH-dependent Eudragit RS100 and RL100 polymers, which successfully prevent premature drug release in acidic conditions and provide controlled release at colonic pH nih.gov.

Microsphere-Based Delivery (e.g., Eudragit, Calcium Pectinate)

Microsphere-based systems offer a promising approach for colon-targeted delivery of this compound, providing controlled release and protection of the drug until it reaches the desired site.

Eudragit Microspheres: Eudragit S100-based microspheres of this compound have been developed using methods like oil-in-oil solvent evaporation ijpcsonline.comresearchgate.netresearchgate.netajptr.com. These microspheres are designed to exploit the pH-sensitivity of the polymer, ensuring that the drug is released predominantly in the colon ijpcsonline.comresearchgate.netresearchgate.net. Research indicates that these formulations achieve high encapsulation efficiencies and exhibit pH-dependent release, with minimal drug release in acidic conditions and rapid release at colonic pH ijpcsonline.comresearchgate.netresearchgate.net. For example, studies have confirmed that Eudragit microspheres provide a high degree of protection against premature drug release in simulated upper gastrointestinal conditions, delivering most of the drug load to the colon ijpcsonline.com.

Calcium Pectinate Microspheres/Microbeads: Calcium pectinate, a natural polysaccharide, has been investigated as a carrier for colon-specific delivery of this compound due to its susceptibility to degradation by colonic enzymes researchgate.netijper.orgijabe.orgcabidigitallibrary.org. This compound-loaded calcium pectinate microbeads have been prepared and characterized for colon-specific delivery researchgate.netijper.orgijabe.orgcabidigitallibrary.org. These systems aim to leverage the biodegradability of pectin (B1162225) in the presence of colonic microflora to release the drug specifically in the colon researchgate.netijper.org. Studies have shown that calcium pectinate beads, sometimes coated with Eudragit S100, can effectively deliver the drug to the colon, with significant drug release observed in the presence of rat cecal content researchgate.net.

Hydrogel Formulations (e.g., Chitosan (B1678972) Hydrogel Beads)

Hydrogel formulations, particularly those based on chitosan, have been explored for colon-targeted delivery of this compound due to their pH-sensitive properties and biodegradability in the colonic environment nih.govsemanticscholar.orgsemanticscholar.orgiajps.com.

Chitosan hydrogel beads for this compound have been prepared using cross-linking methods, often followed by enteric coating with Eudragit S100 to prevent premature drug release in the upper gastrointestinal tract nih.govsemanticscholar.org. These formulations are designed to swell and degrade in the colonic environment, facilitating drug release nih.govsemanticscholar.orgsemanticscholar.org. Studies have demonstrated that orally administered chitosan hydrogel beads can effectively deliver this compound to the colon nih.govsemanticscholar.org. For instance, one study reported that this compound release from chitosan hydrogel beads was 97.67% ± 1.25% after 24 hours in the presence of extracellular enzymes, and 96.52% ± 1.81% after 6 days with 4% cecal content, highlighting their potential as colon-targeted carriers nih.gov.

Table 1: In Vitro Drug Release from Chitosan Hydrogel Beads (this compound)

ConditionTime (Days)Cumulative Percent Release (CPR) ± SD nih.gov
With Extracellular Enzymes197.67 ± 1.25
With 4% Cecal Content (Enzyme Induction)364.71 ± 1.91
With 4% Cecal Content (Enzyme Induction)696.52 ± 1.81

Mucoadhesive Drug Delivery Systems

Mucoadhesive drug delivery systems for this compound are designed to adhere to mucosal surfaces, such as those in the oral cavity, to provide localized and sustained drug release. This approach is particularly relevant for conditions like periodontitis, where direct and prolonged contact of the drug with the affected area is beneficial.

Gel Formulations for Localized Application (e.g., Periodontal Gels)

This compound has been formulated into mucoadhesive gels for localized application, primarily for the treatment of periodontitis impactfactor.orgnih.govijpsdronline.comresearchgate.netrjptonline.orgamazonaws.comnih.govresearchgate.net. These gels are designed to adhere to the gingival tissues, ensuring a sustained presence of the antimicrobial agent at the site of infection nih.govresearchgate.netamazonaws.comnih.gov.

Various gelling and mucoadhesive polymers have been employed in the development of these formulations, including sodium carboxymethylcellulose (SCMC), poloxamer 407, hydroxyethylcellulose, hydroxypropylcellulose, hydroxypropylmethylcellulose, and carbopol 934P nih.govresearchgate.netnih.gov. The selection of polymers is crucial for achieving desired mechanical properties, such as mucoadhesive strength, hardness, and cohesiveness, which influence the gel's ability to remain at the application site nih.govnih.gov. Microemulsion gels of this compound have also been explored to enhance the drug's solubility and penetration into the periodontal pocket ijpsdronline.com.

Studies on Enhanced Local Bioavailability and Sustained Release

Studies on this compound mucoadhesive gels have focused on optimizing their properties to achieve enhanced local bioavailability and sustained drug release. The goal is to maintain therapeutic drug concentrations in the periodontal pocket for an extended period, thereby reducing the frequency of administration nih.govresearchgate.netamazonaws.comnih.govrjptonline.org.

Formulations like SC30, containing 3% w/v SCMC, have demonstrated maximum mucoadhesive strength and exhibited long-term release characteristics nih.govnih.gov. In vitro release studies of these gels have shown sustained release profiles, indicating their potential to provide continuous drug exposure at the target site nih.govnih.gov. For instance, a study on this compound mucoadhesive gel found that the SC30 formulation showed a sustained release profile nih.gov. Furthermore, cross-linked bioerodible chips containing this compound, utilizing chitosan and hydroxypropyl methylcellulose, have also been developed for intrapocket delivery, demonstrating sustained drug release for up to 8 days researchgate.net. Research involving mucoadhesive gels with this compound-loaded nanoparticles has also shown diffusion-controlled release and improved aqueous dispersibility of the drug, contributing to better local delivery researchgate.net.

Table 2: Mechanical Properties of an Optimized this compound Mucoadhesive Gel (SCMC 3% w/v) nih.govnih.gov

PropertyValue (Mean ± SD)Unit
Mucoadhesive Strength167.72 ± 3.76g
Adhesiveness-46.23 ± 0.34N mm
Hardness9.81 ± 0.04N
Compressibility40.05 ± 0.48N mm
Cohesiveness0.87 ± 0.01Dimensionless

Analytical Methodologies for Research and Quality Control

Spectrophotometric Methods

Spectrophotometry is a widely used technique for the analysis of satranidazole, owing to its simplicity, cost-effectiveness, and accessibility. These methods are based on the principle that the drug absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV/VIS Spectrophotometry Applications

UV/VIS spectrophotometry is a common method for the quantitative determination of this compound. The compound exhibits a distinct absorption maximum (λmax) in the UV region, which allows for its direct measurement. In methanol (B129727), this compound shows a λmax at 318 nm. researchgate.net Another study identified the λmax at 320 nm. rjptonline.org When analyzed in McIlvaine buffer at pH 6.6, the absorbance maximum is observed at 319 nm. impactfactor.org

The linearity of these methods has been established over various concentration ranges. For instance, in one method, Beer's law was obeyed in the concentration range of 2-30 µg/mL. researchgate.net Another study demonstrated linearity in the range of 5-35 µg/ml. rjptonline.orgrjptonline.org A broader range of 1–40µg/ml has also been reported. impactfactor.org These findings indicate the suitability of UV spectrophotometry for routine quality control analysis.

Table 1: UV/VIS Spectrophotometry Parameters for this compound

Parameter Value Reference
λmax in Methanol 318 nm / 320 nm researchgate.net, rjptonline.org
λmax in McIlvaine buffer (pH 6.6) 319 nm impactfactor.org
Linearity Range 2-30 µg/mL researchgate.net
Linearity Range 5-35 µg/mL rjptonline.orgrjptonline.org
Linearity Range 1-40 µg/mL impactfactor.org

Derivative Spectrophotometric Techniques

To enhance the specificity and resolve overlapping spectra in multi-component formulations, derivative spectrophotometry is employed. This technique involves the conversion of a normal absorption spectrum into its first, second, or higher-order derivative. For this compound, first-order derivative spectroscopy has been successfully applied. In this mode, a sharp peak at 290 nm was utilized for quantification. rjptonline.orgrjptonline.org This method demonstrated linearity over a concentration range of 5-40 µg/ml. rjptonline.orgrjptonline.org

Another approach is the ratio spectra derivative spectroscopy, which has been used for the simultaneous estimation of this compound and ofloxacin (B1677185). rjptonline.org In this method, the amplitude in the first derivative of the ratio spectra at 222 nm was selected for this compound, with a linear concentration range of 3-30 µg/ml. rjptonline.org

Methods for Estimation in Pharmaceutical Formulations

Several spectrophotometric methods have been developed for the estimation of this compound in various pharmaceutical dosage forms, such as tablets and gels. rjptonline.orgimpactfactor.org One common approach involves the reduction of the nitro group of this compound, followed by a reaction to form a colored chromogen that can be measured in the visible region.

One such method is based on the reaction of reduced this compound with p-dimethylaminobenzaldehyde (PDAB) or p-dimethylaminocinnamaldehyde (PDACA) in acidic conditions. ijpsonline.com The reaction with PDAB forms an orange-red chromogen with an absorption maximum at 511 nm, while the reaction with PDACA produces a purple-colored chromogen with an absorption maximum at 568 nm. ijpsonline.com Both methods were found to be linear in the concentration range of 10-50 µg/ml. ijpsonline.com

Another colorimetric method involves the reduction of the nitro group, followed by diazotization and coupling with phloroglucinol, which forms a yellow-colored chromogen with an absorbance maximum at 430 nm. ijrpc.com This method also demonstrated linearity in the 10–50µg/ml range. ijrpc.com A similar method utilized sulphanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) for the diazotization reaction, resulting in a reddish-purple dye with a maximum absorbance at 540nm and a linearity range of 50-300 µgmL-1. ijpsr.com

The area under the curve (AUC) method has also been applied for the estimation of this compound in tablets. rjptonline.orgrjptonline.org In one study, the AUC in the wavelength range of 325-315 nm was used, with a linearity range of 5-40 µg/ml. rjptonline.orgrjptonline.org

Table 2: Visible Spectrophotometric Methods for this compound Estimation

Reagent(s) λmax Linearity Range Reference
p-dimethylaminobenzaldehyde (PDAB) 511 nm 10-50 µg/ml ijpsonline.com
p-dimethylaminocinnamaldehyde (PDACA) 568 nm 10-50 µg/ml ijpsonline.com
Phloroglucinol 430 nm 10-50 µg/ml ijrpc.com
Sulphanilamide and NEDA 540 nm 50-300 µg/mL ijpsr.com

Development of Methods Utilizing Eutectic Liquids as Solubilizing Agents

A novel and eco-friendly spectrophotometric method has been developed using the concept of mixed solvency, which employs eutectic liquids to enhance the solubility of poorly water-soluble drugs like this compound. wisdomlib.orgthepharmajournal.com This approach avoids the use of organic solvents. One study utilized a eutectic mixture of phenol (B47542) and lignocaine hydrochloride (in a 4:1 weight ratio) to extract this compound from tablets. wisdomlib.org Another investigation used a eutectic mixture of phenol and metformin (B114582) hydrochloride (in a 4:1 ratio). thepharmajournal.com

In these methods, the eutectic liquid effectively solubilizes the this compound, which is then diluted with distilled water for spectrophotometric analysis at 320 nm. thepharmajournal.com The solubility of this compound was significantly increased in the eutectic liquids compared to distilled water. wisdomlib.orgthepharmajournal.com For instance, the solubility in a phenol and metformin hydrochloride eutectic mixture was over 150 mg/ml, whereas in water it was only 0.641 mg/ml. wisdomlib.orgthepharmajournal.com Importantly, the excipients and the eutectic mixtures did not interfere with the spectrophotometric analysis at the chosen wavelength. thepharmajournal.com

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are highly specific and sensitive, making them suitable for the determination of this compound in complex mixtures and for stability studies.

High-Performance Liquid Chromatography (HPLC)

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of this compound in bulk drug and pharmaceutical formulations. oup.comresearchgate.netsphinxsai.comresearchgate.net These methods typically utilize a C18 column and a UV detector.

The mobile phases used in these methods vary. One method employed a mobile phase consisting of 10mM phosphate (B84403) buffer and methanol in a 50:50 ratio, with the pH adjusted to 3.0. oup.com Another method used a mixture of acetonitrile (B52724), 0.025M Ammonium phosphate buffer, and 1.0% Ortho phosphoric acid in a ratio of 65:35:5 v/v/v. researchgate.net A simpler mobile phase of water and acetonitrile in an 80:20 (v/v) ratio has also been reported. researchgate.net

The flow rates are generally maintained around 1.0 to 1.2 mL/min, and detection is carried out at wavelengths near the drug's λmax, such as 294 nm, 318 nm, or 320 nm. oup.comresearchgate.net The retention time for this compound varies depending on the specific chromatographic conditions but is typically in the range of 4 to 6 minutes. oup.comresearchgate.net

These HPLC methods have been validated according to ICH guidelines and have demonstrated good linearity, precision, and accuracy over various concentration ranges. oup.comresearchgate.netsphinxsai.comresearchgate.net For example, linearity has been established in ranges such as 15–36 µg/mL and 5-70 mcg/mL. oup.comresearchgate.net

Table 3: HPLC Methods for this compound Analysis

Column Mobile Phase Flow Rate Detection Wavelength Retention Time Linearity Range Reference
Kromasil-100 C18 10mM phosphate buffer:methanol (50:50), pH 3.0 1.0 mL/min 294 nm 4.0 min 15–36 µg/mL oup.com
ODS -C18 Acetonitrile:0.025M Ammonium phosphate buffer:1.0% Ortho phosphoric acid (65:35:5 v/v/v) 1.2 mL/min 318 nm Not Specified Not Specified researchgate.net
Eclipse XDB-C18 Water:acetonitrile (80:20 v/v) 1.0 mL/min 318 nm 6.139 min 5-70 mcg/mL researchgate.net
Phenomenex Luna C18 Acetonitrile:methanol:Glacial acetic acid:ammonia (60:15:10:15) 1.5 mL/min 248 nm Not Specified 60-300 µg/mL sphinxsai.com

Simultaneous Estimation of this compound with Co-Formulated Drugs

The quantitative analysis of this compound in multi-component pharmaceutical formulations necessitates the development of specific and reliable analytical methods that can simultaneously determine this compound and its co-formulated drugs without interference. Various analytical techniques, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, have been successfully developed and validated for this purpose. These methods are crucial for routine quality control of dosage forms.

Commonly, this compound is formulated with fluoroquinolone antibiotics such as Ofloxacin, Gatifloxacin (B573), and Ciprofloxacin. oup.comsemanticscholar.org RP-HPLC methods are favored for their high resolution and sensitivity. For the simultaneous estimation of this compound and Ofloxacin, a prevalent combination, several RP-HPLC methods have been established. oup.comresearchgate.netresearchgate.net One such method utilizes a Kromasil C18 column with a mobile phase of 20 mM potassium dihydrogen phosphate and acetonitrile (60:40 v/v), achieving separation with UV detection at 318 nm. researchgate.net Another method employs a mobile phase of 10mM phosphate buffer and methanol (50:50 v/v) with UV detection at 294 nm, allowing for a rapid run time of 5 minutes. oup.com

Spectrophotometric methods offer a simpler and more cost-effective alternative. For the this compound and Ofloxacin combination, methods involving the formation and solving of simultaneous equations have been developed, using wavelengths of 297.3 nm and 317.0 nm. sphinxsai.com Another spectrophotometric approach is the two-wavelength method, which provides an alternative means for simultaneous determination. sphinxsai.com

Similar chromatographic methods have been developed for this compound in combination with other drugs like Gatifloxacin and Ciprofloxacin. semanticscholar.org For instance, a validated RP-HPLC method for this compound and Gatifloxacin uses a Lichrospher 100 C-18 column with a mobile phase of Water: Acetonitrile: Triethylamine (75:25:0.35, v/v/v) adjusted to a pH of 3.2, with detection at 320 nm. semanticscholar.org

Interactive Table of RP-HPLC Methods for Simultaneous Estimation of this compound
Co-Formulated DrugStationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)Reference
OfloxacinKromasil-100 C18 (250 x 4.6 mm, 5 µm)10mM Phosphate Buffer : Methanol (50:50 v/v), pH 3.01.029415–36 (this compound) 10–24 (Ofloxacin) oup.com
OfloxacinKromasil C18 (250 x 4.6 mm, 5 µ)20 mM KH2PO4 : Acetonitrile (60:40 v/v) + 0.1% Glacial Acetic Acid1.03181.5–3.6 (this compound) 1.0–2.4 (Ofloxacin) researchgate.net
GatifloxacinLichrospher 100 C-18Water : Acetonitrile : Triethylamine (75:25:0.35, v/v/v), pH 3.21.03201–70 (this compound) 1–70 (Gatifloxacin) semanticscholar.org
CiprofloxacinLichrospher 100 RP-180, C18Water : Acetonitrile : Triethylamine (75:25:0.1, v/v/v), pH 3.251.0320Not Specified

Method Validation and Statistical Analysis

Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For this compound, all developed analytical methods, whether for standalone analysis or simultaneous estimation, undergo rigorous validation to ensure their reliability, reproducibility, and accuracy for quality control purposes.

Adherence to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods for this compound is consistently performed in accordance with the guidelines set by the International Conference on Harmonisation (ICH), specifically the Q2(R2) guideline. researchgate.netd-nb.infoich.org These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose. ich.org The validation process for this compound assays typically involves evaluating several key parameters, including accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net Adherence to these harmonized standards ensures that the analytical data generated is scientifically sound and acceptable to regulatory authorities globally. ich.orgamsbiopharma.com

Recovery Studies for Analytical Methods

Recovery studies are a critical component of method validation, providing a direct measure of the method's accuracy. researchgate.netresearchgate.net The procedure involves adding known quantities of pure this compound standard to the formulation's excipients (spiking) at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). sphinxsai.compharmavalidation.in The samples are then analyzed, and the amount of drug recovered is calculated.

High percentage recovery values, typically within the range of 98-102%, indicate that the method is accurate and that there is no interference from the excipients present in the dosage form. oup.compharmavalidation.in For the simultaneous estimation of this compound and Ofloxacin, recovery rates have been reported to range from 98.75% to 103.15% for this compound and 97.64% to 106.28% for Ofloxacin. oup.com In another study, the average recovery for this compound and Ofloxacin was found to be 100.63% and 100.02%, respectively. researchgate.net These results confirm the accuracy of the methods for routine quality control analysis. researchgate.net

Interactive Table of Recovery Studies for this compound and Co-Formulated Drugs
Drug CombinationAnalytical Method% Recovery for this compound% Recovery for Co-Formulated DrugReference
This compound & OfloxacinRP-HPLC98.75 – 103.15%97.64 – 106.28% oup.com
This compound & OfloxacinRP-HPLC100.63% (Average)100.02% (Average) researchgate.net
This compound & GatifloxacinRP-HPLC99.80% (Average)100.20% (Average) semanticscholar.org
This compound & CiprofloxacinRP-HPLC100.14% (Average)101.03% (Average)
This compound & MupirocinUV Spectrophotometry98.95 – 101.56%98.95 – 101.56% iajpr.com

Statistical Comparative Analyses of Methodologies (e.g., ANOVA)

When multiple analytical methods are developed for the same drug, statistical tools can be employed to compare their performance. Analysis of Variance (ANOVA) is a statistical method used to test for significant differences between the means of two or more groups. westgard.cominvestopedia.com In the context of this compound analysis, ANOVA can be used to compare the results obtained from different spectrophotometric or chromatographic methods to determine if there is a statistically significant difference between them. d-nb.inforesearchgate.net

By partitioning the total variance in a set of data into components, ANOVA helps to identify whether the observed differences between method results are due to random error or systematic differences in the methods themselves. nih.govnih.gov For example, different spectrophotometric methods for this compound using various solvents were developed and compared statistically using one-way ANOVA to validate the results. d-nb.inforesearchgate.net This statistical evaluation adds another layer of confidence in the selection of a method for routine quality control, ensuring that the chosen method is not only validated according to ICH guidelines but is also statistically sound compared to other available methods. researchgate.net

Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. chromatographyonline.com The development of such methods is crucial for assessing the stability of a drug substance or drug product over time and under various environmental conditions.

For this compound, stability-indicating RP-HPLC and UV spectrophotometric methods have been developed. researchgate.netresearchgate.net The development process involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines, including hydrolysis (acidic and alkaline), oxidation, and photolysis. researchgate.net

The stressed samples are then analyzed using the developed method. The method is considered stability-indicating if it can resolve the peak of the intact this compound from the peaks of all the degradation products formed. researchgate.netchromatographyonline.com This specificity ensures that any decrease in the assay value during a stability study is due to drug degradation and not an artifact of the analytical method. researchgate.net For example, a stability-indicating UV spectrophotometric method was developed for this compound, and forced degradation studies showed that common additives, excipients, or degraded impurities did not interfere with the assay. researchgate.net Similarly, a validated RP-HPLC method was proven to be specific for the assay of this compound in the presence of its degradation products. researchgate.net

In Vitro Drug Release Assay Development and Evaluation

The development and evaluation of in vitro drug release assays for this compound are critical for ensuring the quality and performance of its various pharmaceutical formulations. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's poor aqueous solubility presents a significant challenge in developing meaningful and discriminating dissolution procedures. researchgate.netijpsr.comresearchgate.net Consequently, assay development is highly tailored to the specific dosage form, whether it is an immediate-release tablet, a modified-release system for colon targeting, or a local delivery vehicle.

Assay Development for Immediate-Release Formulations

For conventional immediate-release oral formulations, the primary goal of the dissolution assay is to ensure rapid and complete drug release. The development process typically involves assessing the drug's solubility and stability in various media. researchgate.net

Solubility and Medium Selection: Saturation solubility studies for this compound have been conducted in media with varying pH levels, including 0.1 N hydrochloric acid (HCl), acetate (B1210297) buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4). researchgate.net Research indicates that this compound's solubility decreases as the pH increases. researchgate.net Optimal sink conditions were achieved in 0.1 N HCl, making it a suitable medium for testing immediate-release products. researchgate.net

Optimization of Test Conditions: The development of a discriminating method involves evaluating parameters such as the type of dissolution apparatus and the agitation speed. researchgate.net In one study, the USP Apparatus II (paddle method) was employed, and an agitation speed of 75 rpm was found to provide a more discriminating drug release profile compared to 50 rpm. researchgate.net The final optimized parameters for a marketed 300 mg this compound tablet formulation were established as 900 mL of 0.1 N HCl using the paddle apparatus at 75 rpm, which resulted in over 80% of the drug being released within 60 minutes. researchgate.net

Assay Development for Colon-Targeted Drug Delivery Systems

For formulations designed to target the colon, in vitro drug release assays must simulate the physiological transit from the stomach to the large intestine. innovareacademics.in This is achieved by sequentially exposing the dosage form to different dissolution media that mimic the pH of each gastrointestinal segment. innovareacademics.inresearchgate.net

The typical testing protocol involves:

Gastric Simulation: Initial testing for 2 hours in an acidic medium like 0.1 N HCl (pH 1.2) to simulate the stomach. innovareacademics.inresearchgate.net

Small Intestine Simulation: The medium is then changed to a phosphate buffer of pH 6.8 for 3 to 5 hours to simulate the environment of the small intestine. innovareacademics.in

Colonic Simulation: Finally, the assay is continued in a phosphate buffer of pH 7.4 or 6.8 to represent the colonic environment, with the study extending for up to 24 hours. innovareacademics.inresearchgate.net

In some advanced studies, the colonic phase is conducted in the presence of rat cecal contents to simulate the enzymatic activity of colonic microflora, which is particularly relevant for formulations using biodegradable polymers like guar (B607891) gum. researchgate.netwisdomlib.org

Research Findings from Formulation Studies

Colon-Specific Capsules: Research on colon-targeted capsules using a combination of Carbopol and coatings of Hydroxypropyl Methyl Cellulose (B213188) (HPMC) and Eudragit S-100 demonstrated pH-dependent release. innovareacademics.in The formulations were designed to be gastro-resistant, releasing only a small fraction of the drug in the simulated environments of the stomach and small intestine. innovareacademics.in A significant drug release was observed only upon reaching the simulated colonic fluid (pH 7.4). innovareacademics.in The findings showed that these polymeric coated capsules released only 7-9% of this compound in the initial 5 hours but showed effective release thereafter at colonic pH. innovareacademics.in

Interactive Table: Cumulative Drug Release from Colon-Targeted this compound Capsules in Simulated GI Fluids

This table summarizes the pH-dependent release profile of a Carbopol-based enteric-coated this compound capsule designed for colon targeting. The data shows minimal release in acidic and neutral pH (simulating stomach and small intestine) and significant release in the alkaline pH of the colon.

Time (Hours)Dissolution MediumSimulated RegionCumulative % Drug Release
20.1 N HCl (pH 1.2)Stomach< 8%
5Phosphate Buffer (pH 6.8)Small Intestine7 - 9%
> 5Phosphate Buffer (pH 7.4)Colon> 85% (up to 24h)

Colon-Targeted Matrix Tablets: In another study, matrix tablets were developed using a combination of guar gum and HPMC K4M, coated with Eudragit S100. researchgate.netwisdomlib.org The in vitro release was evaluated in simulated colonic fluid (phosphate buffer, pH 6.8) both with and without the addition of 4% w/v rat cecal content. researchgate.net The results showed that the presence of rat cecal content significantly increased the rate and extent of drug release, confirming the biodegradability of the guar gum matrix by colonic enzymes. researchgate.netwisdomlib.org The formulation containing guar gum and HPMC K4M in a 3:1 ratio released 79.21% of the drug in simulated colonic fluid alone, but this increased to 94.08% in the presence of rat cecal content after 24 hours. researchgate.net

Interactive Table: Effect of Rat Cecal Content on this compound Release from Matrix Tablets

This table compares the cumulative drug release from a guar gum/HPMC matrix tablet in simulated colonic fluid (pH 6.8) with and without the addition of rat cecal content. The enhanced release in the presence of cecal content demonstrates the successful microbial degradation of the polymer matrix.

Time (Hours)Release in pH 6.8 Buffer (%)Release in pH 6.8 Buffer + 4% Rat Cecal Content (%)
835.1448.32
1252.7869.88
1668.4582.15
2479.2194.08

Self-Emulsifying Drug Delivery Systems (SEDDS): To overcome the solubility challenges of this compound, SEDDS formulations have been developed. ijper.org In vitro drug release studies for these systems were conducted using a dialysis membrane in 0.1 N HCl with a paddle-type apparatus at 100 rpm. ijper.org The performance of an optimized SEDDS formulation was compared against a conventional marketed tablet. ijper.org The SEDDS formulation demonstrated a significantly faster and more complete drug release, with 94.89% of the drug released in just 45 minutes. ijper.org

Interactive Table: Comparative Dissolution of this compound SEDDS vs. Marketed Tablet

This table illustrates the enhanced dissolution profile of a this compound Self-Emulsifying Drug Delivery System (SEDDS) compared to a conventional marketed tablet in 0.1 N HCl.

Time (Minutes)Cumulative % Drug Release - SEDDS (F-7)Cumulative % Drug Release - Marketed Tablet
1571.45< 30%
3085.23< 50%
4594.89< 65%
60-< 70%
90-> 70%

Local Delivery Subgingival Films: For localized treatment of periodontitis, this compound has been formulated into subgingival films using chitosan (B1678972). scispace.com The in vitro release from these films was assessed using a static dissolution model to mimic the conditions within the periodontal pocket. scispace.com Films were placed in phosphate buffer at pH 6.6 (simulating gingival fluid) at 37°C. scispace.com The release profile was characterized by an initial burst release of over 40%, followed by a sustained release over several days. scispace.com The optimized formulation (F5) released 94.1% of the drug over a period of 96 hours. scispace.com

Interactive Table: Drug Release from this compound Subgingival Film (Formulation F5)

This table shows the cumulative percentage of drug release from a chitosan-based subgingival film in simulated gingival fluid (pH 6.6), indicating a profile suitable for local, sustained delivery in periodontitis therapy.

Time (Hours)Cumulative % Drug Release
24> 40% (Burst Release)
48~65%
72~80%
9694.10%

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features Conferring Biological Activity

Satranidazole is distinguished as a novel 5-nitroimidazole derivative, incorporating both nitroimidazole and imidazolidinone rings within its structure. A pivotal structural characteristic of this compound is the C-N linkage at the second position (C2) of the imidazole (B134444) ring, connecting it to a substituted imidazolidinone moiety amazonaws.comnih.govrjptonline.org. This C2 linkage differentiates it from many other 5-nitroimidazoles, such as Metronidazole (B1676534), Tinidazole (B1682380), and Ornidazole (B1677491), where the side chain is typically attached at the N1 position of the imidazole ring rjptonline.org.

The presence of the nitro group (-NO2) at position 5 of the imidazole ring is fundamental for the biological activity of this compound, a common feature across the nitroimidazole class nih.govwisdomlib.orgbiosynth.comresearchgate.net. This nitro group acts as an electron acceptor, undergoing bioreduction within susceptible microorganisms. The reduction process generates highly reactive nitroso radicals and other intermediates that are critical for its antimicrobial effect nih.govwisdomlib.orgbiosynth.com. These reactive species interact with and disrupt the DNA of microbial cells, leading to extensive damage characterized by helix destabilization and strand breakage, ultimately inhibiting nucleic acid synthesis and causing cell death amazonaws.comnih.govwisdomlib.org.

Correlation between Molecular Structure, Redox Potential, and Antimicrobial Efficacy

The antimicrobial efficacy of this compound is closely tied to its molecular structure and, specifically, its redox potential. This compound possesses a relatively high redox potential, which is a key factor in its enhanced potency against anaerobic bacteria and protozoa amazonaws.comnih.govwisdomlib.orgresearchgate.net. This higher redox potential renders this compound less susceptible to inactivation by oxygen, thereby contributing to its effectiveness in anaerobic environments amazonaws.comnih.govwisdomlib.orgresearchgate.net.

The mechanism of action for this compound, consistent with other nitroimidazoles, involves its activation as a prodrug. Upon entering anaerobic microorganisms, the nitro group is reduced by low oxidation-reduction potential ferredoxin, leading to the formation of reactive intermediates researchgate.netmims.comnih.gov. This bioreduction is crucial for its selective toxicity towards anaerobes, as aerobic cells typically lack the necessary low-redox potential electron transport components to activate the drug mims.comnih.govwikipedia.org. The resulting nitroso radicals and other reduced metabolites covalently bind to and disrupt microbial DNA and other macromolecules, inhibiting essential cellular processes and leading to cell demise nih.govwisdomlib.orgbiosynth.comresearchgate.netmims.comwikipedia.orgmims.com.

Comparative SAR Analysis with Other 5-Nitroimidazole Analogues

This compound belongs to the 5-nitroimidazole family, alongside widely used drugs such as Metronidazole, Tinidazole, Ornidazole, and Secnidazole amazonaws.comrjptonline.orgwisdomlib.orgmims.comwikipedia.orgmims.comwikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.cafishersci.canucleos.comijpsonline.com. While sharing the essential 5-nitroimidazole core, this compound's distinct structural modification at the C2 position of the imidazole ring, involving a C-N linkage to an imidazolidinone moiety, contributes to its unique pharmacological profile rjptonline.org.

Comparative studies have highlighted this compound's superior efficacy and pharmacokinetic advantages:

Antimicrobial Potency: this compound has demonstrated superior efficacy against amoebiasis and giardiasis compared to other nitroimidazoles amazonaws.comwisdomlib.org. It exhibits greater activity against anaerobes than many other nitrogen-containing imidazoles amazonaws.comwisdomlib.org.

Minimum Inhibitory Concentration (MIC): Clinical studies have shown that this compound has a significantly lower MIC against various anaerobic strains compared to Metronidazole wisdomlib.org.

Amoebicidal Activity (in vivo): In an acute hamster hepatic model of amoebiasis, this compound exhibited significantly greater amoebicidal activity than Metronidazole. This was evidenced by a lower effective dose 50% (ED50) value for this compound (19.5 mg/kg) compared to Metronidazole (45 mg/kg) amazonaws.com.

Activity Against Anaerobes: this compound has been found to be at least twice as active as Metronidazole, Ornidazole, and Tinidazole against certain anaerobes, including Bacteroides fragilis and Clostridium perfringens nih.gov.

Pharmacokinetic Profile: this compound exhibits higher plasma and liver concentrations and a longer elimination half-life (approximately 14 hours) compared to Metronidazole (approximately 8.7 hours) amazonaws.comrjptonline.orgresearchgate.net. These properties may contribute to its enhanced therapeutic efficacy and potentially less frequent dosing requirements rjptonline.org.

The presence of the 5-nitro group is universally recognized as critical for the antimicrobial action across the nitroimidazole class nih.govwisdomlib.orgbiosynth.comresearchgate.netmims.comwikipedia.orgmims.com. Furthermore, SAR studies indicate that the position of the nitro group significantly impacts activity, with 5-nitroimidazoles generally demonstrating greater activity against anaerobes than their 4-nitro isomers nih.gov.

Comparative Efficacy Data (Illustrative)

CompoundED50 (mg/kg) against Amoebiasis (Hamster Model) amazonaws.comRelative Activity vs. Metronidazole (Anaerobes) nih.govHalf-life (hours) amazonaws.comrjptonline.orgresearchgate.net
This compound19.5≥2x~14
Metronidazole451x (reference)~8.7
TinidazoleNot specified in source<2x (less active)12-14 mims.comwikipedia.org
OrnidazoleNot specified in source<2x (less active)12-13 wikipedia.orgnucleos.com

Note: The "Relative Activity vs. Metronidazole" is a qualitative indication based on reported comparisons against specific anaerobic strains.

Toxicological Research and Safety Profile Analysis

Comparative Safety and Tolerability Studies

Comparative studies have extensively evaluated the safety and tolerability of satranidazole, often juxtaposing it with metronidazole (B1676534), another widely used nitroimidazole. In animal studies, this compound demonstrated good central nervous system (CNS) tolerability, contrasting with metronidazole, which has been associated with neurotoxicity nih.gov. Acute toxicity studies in animals showed that this compound was well-tolerated at high oral doses. For instance, oral doses of 5000 mg/kg in mice, rats, rabbits, and guinea pigs, and 3000 mg/kg in dogs, did not exhibit toxic effects, although one dog at 5000 mg/kg exhibited severe neurological signs and death nih.gov. Preclinical safety data, including studies on safety pharmacology, acute toxicity, repeated dose toxicity, and reproductive studies, indicated that effects were observed only at exposures significantly exceeding maximum human exposure, suggesting limited clinical relevance nih.gov. This compound was found to be neither embryotoxic nor teratogenic in rat fetuses when administered to mothers during critical pregnancy phases nih.gov.

In human pharmacokinetic studies, this compound exhibited a longer half-life (14 hours) and higher blood levels compared to metronidazole (8 hours), which is believed to contribute to its therapeutic efficacy nih.govwikipedia.org. Clinical trials comparing this compound and metronidazole in patients with amebic liver abscess revealed that this compound had a significantly better tolerance profile and a far lower incidence of side effects (P < 0.005) nih.govwmcloud.org. Specifically, the incidence of nausea and metallic taste was significantly lower in patients treated with this compound nih.govwmcloud.orgnih.gov.

Table 1: Comparative Pharmacokinetic and Toxicity Data: this compound vs. Metronidazole

ParameterThis compoundMetronidazoleReference
Human Half-life14 hours8 hours nih.govwikipedia.org
Golden Hamster Plasma t½1.01 hours3.62 hours nih.govwmcloud.org
CNS Tolerability (Animal)Excellent; absence of neurotoxicityInduced neurotoxicity nih.gov
Acute Oral Toxicity (Mouse)>5000 mg/kg (tolerated without toxic effects)Not specified in provided snippets for comparison nih.gov
Acute Oral Toxicity (Rat)>5000 mg/kg (tolerated without toxic effects)Not specified in provided snippets for comparison nih.gov
Acute Oral Toxicity (Dog)>3000 mg/kg (tolerated without toxic effects)Not specified in provided snippets for comparison nih.gov

Research on Adverse Event Incidence in Clinical Trials

Table 2: Incidence of Adverse Events in Clinical Trials (Comparative Study)

Adverse EventThis compound Group (Incidence)Metronidazole Group (Incidence)P-valueReference
Overall AEsSignificantly LowerHigher< 0.005 nih.govwmcloud.org
NauseaSignificantly LowerHigher< 0.005 nih.govwmcloud.orgnih.gov
Metallic TasteSignificantly LowerHigher< 0.005 nih.govwmcloud.orgnih.gov
Overall ToleranceSignificantly BetterWorse< 0.005 nih.govwmcloud.org

Investigation of Specific Adverse Drug Reactions (e.g., Fixed Drug Eruption)

While generally well-tolerated, specific adverse drug reactions, such as Fixed Drug Eruption (FDE), have been investigated in relation to this compound. FDE is a type of hypersensitivity reaction characterized by the recurrence of one or more annular or oval erythematous patches at the same site upon re-exposure to a causative drug nih.govnih.govpharmakb.com. These lesions typically resolve with hyperpigmentation nih.govnih.gov. A case report documented this compound-induced FDE in a 25-year-old female who had a history of FDE to the same drug five months prior nih.govnih.gov. Causality assessment using the Naranjo adverse drug reaction probability scale indicated a certain relationship between the cutaneous adverse reaction and this compound nih.gov. This highlights that while this compound generally has a favorable safety profile, individual hypersensitivity reactions can occur, similar to other drugs in the nitroimidazole class, which includes metronidazole and tinidazole (B1682380), also implicated in FDE nih.govnih.govpharmakb.comnih.gov.

Strategies for Minimizing Systemic Toxicity through Targeted Delivery Systems

Conventional drug delivery of this compound can have disadvantages such as a lack of target specificity, high dosing frequency, and potential for systemic adverse effects wikipedia.orgfishersci.ca. To overcome these limitations and minimize systemic toxicity while enhancing therapeutic efficacy, significant research has focused on developing targeted drug delivery systems for this compound wikipedia.orgfishersci.canih.govnih.govnih.govnih.gov.

One promising approach involves colon-targeted drug delivery, particularly for conditions like inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, and amoebiasis fishersci.canih.govnih.govnih.govfishersci.camims.com. Nanoparticulate formulations, such as this compound-loaded nanoparticles utilizing time- and pH-dependent polymers (e.g., Eudragit RS100 and RL100), have been developed. These systems are designed to inhibit premature drug release in acidic gastric environments and provide controlled release at colonic pH, thereby enhancing accumulation at the inflamed colon and minimizing systemic toxicity nih.govnih.govnih.gov. Studies have shown high entrapment efficiency and controlled release over extended periods (e.g., 16 hours, with 95.85% drug release for optimized batches) nih.govnih.gov.

Poly(ɛ-caprolactone) (PCL) nanosuspensions containing this compound are also being explored to improve bioavailability and targeted delivery for amoebic infections, particularly given this compound's limited water solubility mims.com. Furthermore, mucoadhesive gels incorporating this compound have been developed for local delivery in oral conditions like periodontitis, demonstrating significant mucoadhesive strength and prolonged release, which could reduce systemic exposure and associated side effects nih.govmims.commims.comfishersci.ca. Carbopol-based enteric-coated capsules have also been investigated for colon-specific delivery, showing gastro-resistance and targeted release in the colonic region (pH 7.4), further supporting strategies to reduce systemic exposure fishersci.ca.

Table 3: Strategies for Minimizing Systemic Toxicity through Targeted Delivery Systems for this compound

Delivery System TypeKey Materials/MechanismTarget Site/ConditionReported BenefitsReference
NanoparticlesTime- and pH-dependent polymers (e.g., Eudragit RS100, RL100)Colon (IBD, Amoebiasis)Inhibits premature drug release in acidic environments, controlled release at colonic pH, enhanced therapeutic efficacy, reduced systemic toxicity, high entrapment efficiency, controlled release over 16 hours fishersci.canih.govnih.govnih.gov
NanosuspensionsPoly(ɛ-caprolactone) (PCL)Colon (Amoebic infections)Improved bioavailability, enhanced solubility, targeted delivery, potential for improved therapeutic efficacy mims.com
Mucoadhesive GelsCarbopol, Chitosan (B1678972)Oral cavity (Periodontitis), ColonSignificant mucoadhesive strength, prolonged release, reduced systemic exposure, potential for local action and reduced side effects fishersci.canih.govmims.com
Enteric-Coated CapsulesCarbopol, HPMC, Eudragit S-100Colon (Amoebiasis)Gastro-resistance, targeted release at colonic pH (7.4), delays drug release in upper GI tract (3-5 hours), reduces systemic exposure fishersci.ca

Future Research Directions and Emerging Challenges

Development of Novel Therapeutic Applications beyond Current Indications

While Satranidazole is primarily known for its efficacy against protozoal and anaerobic bacterial infections, including amoebiasis, giardiasis, and trichomoniasis, research is exploring its potential in other therapeutic areas wisdomlib.org. Its enhanced antimicrobial activity, attributed to a higher redox potential compared to other nitroimidazoles like metronidazole (B1676534), suggests broader applicability wisdomlib.org.

One promising area is its use in inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, where it has shown efficacy in reducing inflammation and targeting the colonic environment jddtonline.inforesearchgate.neteurekaselect.com. Studies indicate this compound's effectiveness against aerobic, microaerophilic, and anaerobic bacteria, making it a candidate for managing infections associated with these conditions jddtonline.inforesearchgate.net. Further investigation into its anti-inflammatory mechanisms and targeted delivery to the colon could establish this compound as a valuable agent in IBD management jddtonline.infoeurekaselect.com.

Advanced Formulation Strategies for Enhanced Efficacy and Patient Compliance

Efforts are underway to develop innovative drug delivery systems for this compound to improve its therapeutic efficacy, bioavailability, and patient compliance, especially given its limited water solubility wisdomlib.orgwisdomlib.orgijper.org.

Colon-Targeted Delivery : To overcome premature drug release in the upper gastrointestinal tract and ensure targeted delivery to the colon for conditions like amoebiasis and IBD, researchers are developing colon-specific formulations. Examples include chitosan (B1678972) hydrogel beads, which utilize pH-sensitive properties for controlled release in the colon, and carbopol-based enteric-coated capsules wisdomlib.orgresearchgate.netijpbs.cominnovareacademics.inijpsnonline.com. Polymeric nanoparticles, particularly those using Eudragit RS100 and RL100 polymers, are also being explored for colon targeting, demonstrating controlled release over extended periods and effective accumulation in inflamed colonic tissue eurekaselect.combenthamdirect.com.

Mucoadhesive Gels and Films : For localized infections, such as periodontitis, mucoadhesive gels and subgingival films have been developed. These formulations, often incorporating polymers like chitosan, sodium carboxymethyl cellulose (B213188) (SCMC), or carbopol, exhibit strong mucoadhesive properties and prolonged drug release, ensuring a sustained therapeutic concentration at the site of action wisdomlib.orgscispace.comresearchgate.netresearchgate.netnih.govnih.gov.

Nanoparticulate Systems : Nanotechnology offers significant potential for enhancing this compound's solubility and bioavailability. Studies have focused on polymeric nanoparticles, including those coated with mucoadhesive polymers, to improve retention and duration of action ijpbs.comresearchgate.net. Poly(ɛ-caprolactone) (PCL) nanosuspensions have been investigated to enhance solubility and therapeutic efficacy, particularly for amoebic infections, by optimizing drug entrapment efficiency and achieving sustained release wisdomlib.org.

Self-Emulsifying Drug Delivery Systems (SEDDS) : SEDDS formulations are being developed to improve the solubility and dissolution rate of poorly water-soluble this compound, leading to enhanced bioavailability ijper.orgresearchgate.net.

Taste Masking : Given this compound's bitter taste, research has focused on taste-masking techniques, such as melt granulation with low melting point waxes (e.g., stearic acid) and polymer coating with Eudragit EPO, or complexation with ion-exchange resins (e.g., Indion 234), to improve patient palatability and compliance, especially for pediatric and geriatric populations nih.govejbps.comekb.eg.

Data related to advanced formulation strategies:

Formulation TypeKey Polymers/ComponentsTarget ApplicationObserved Benefit (Example)Source
Chitosan Hydrogel BeadsChitosanColon-targeted deliveryProtection against premature GI release, targeted colon delivery wisdomlib.org wisdomlib.org
Mucoadhesive GelsSCMC, Carbopol 934PPeriodontitis, Oral conditionsProlonged release, significant mucoadhesive strength wisdomlib.orgnih.govnih.gov wisdomlib.orgnih.govnih.gov
Polymeric NanoparticlesEudragit RS100, RL100, ChitosanColon targeting, PeriodontitisControlled release over 16 hours, 95.85% drug release eurekaselect.combenthamdirect.com eurekaselect.combenthamdirect.com
PCL NanosuspensionsPoly(ɛ-caprolactone) (PCL)Amoebic infectionsEnhanced solubility, 67.9% drug release in SIF vs. 28.4% in SGF wisdomlib.org wisdomlib.org
SEDDSOleic acid, Tween 20, PEG400Enhanced solubility94.89% drug release in 45 minutes (optimized F-7) ijper.org ijper.org
Taste-Masked GranulesStearic acid, Eudragit EPO, Indion 234Oral suspension (pediatric/geriatric)87.65% drug release in 1 hour (granules), 87.93% release in 60 minutes (suspension) nih.govejbps.com nih.govejbps.com

Exploration of Microbial Resistance Evolution and Countermeasures

The emergence of antimicrobial resistance is a critical challenge in infectious disease management. Future research on this compound must focus on understanding the mechanisms by which microorganisms, particularly anaerobic bacteria and protozoal pathogens, might develop resistance to the compound wisdomlib.org. This includes studying genetic mutations, efflux pump mechanisms, and changes in metabolic pathways that could lead to reduced susceptibility.

Countermeasures could involve:

Combination Therapies : Investigating the synergistic effects of this compound with other antimicrobial agents to overcome existing resistance or prevent the development of new resistance wisdomlib.org. The simultaneous estimation of this compound with other pharmaceuticals like gatifloxacin (B573) and ofloxacin (B1677185) in combined dosage forms highlights this potential wisdomlib.org.

Mechanism-Based Drug Design : A deeper understanding of this compound's mechanism of action, which involves DNA damage by reducing the nitro group, can inform the design of new derivatives that circumvent resistance mechanisms mims.com.

Surveillance and Monitoring : Establishing robust surveillance programs to monitor the evolution of resistance patterns in relevant pathogens to guide clinical use and drug development strategies.

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies (genomics, proteomics, metabolomics) holds significant promise for advancing this compound research.

Genomics : Studying the genomic profiles of sensitive and resistant microbial strains can identify genetic determinants of resistance, providing insights into resistance mechanisms and potential targets for new drugs or combination therapies.

Proteomics : Proteomic analysis can reveal changes in protein expression in response to this compound exposure, elucidating its mechanism of action and identifying biomarkers for efficacy or resistance.

Metabolomics : Metabolomics can provide a comprehensive view of metabolic changes in pathogens or host cells upon this compound treatment, offering insights into drug pathways, host-pathogen interactions, and potential off-target effects.

Systems Biology : Combining data from various omics platforms can create a systems-level understanding of this compound's effects, facilitating the discovery of novel therapeutic applications, resistance mechanisms, and personalized treatment strategies.

Design of Multicenter and Long-Term Clinical Research Trials

While initial clinical trials have demonstrated this compound's efficacy and better tolerability compared to metronidazole in conditions like amoebic liver abscess and chronic periodontitis, there is a clear need for more extensive clinical research nih.govnih.govnih.govncats.io.

Multicenter Trials : Designing and conducting large-scale, multicenter trials are crucial to validate findings across diverse patient populations and geographical regions, increasing the generalizability and robustness of clinical evidence nih.govnih.govperioiap.org. This is particularly important for assessing its efficacy in novel indications and against a broader spectrum of pathogens.

Long-Term Follow-up : Long-term clinical trials are necessary to assess the sustained efficacy of this compound, monitor for any delayed or rare adverse effects, and evaluate its impact on disease recurrence and patient quality of life nih.govperioiap.orgrjptonline.orgmsjonline.org. This includes evaluating the long-term effectiveness of advanced formulations, such as mucoadhesive gels for periodontitis nih.gov.

Comparative Effectiveness Research : Further trials comparing this compound with other established treatments, including other nitroimidazoles like ornidazole (B1677491), are needed to definitively establish its comparative effectiveness and optimal place in therapy rjptonline.orgmsjonline.orgmsjonline.org.

Overcoming Current Limitations in Targeted Drug Delivery Systems

Despite advancements in targeted drug delivery for this compound, several limitations remain that require further research.

Specificity and Efficiency : Improving the specificity and efficiency of drug delivery to the exact site of infection or disease (e.g., inflamed colon, periodontal pocket) while minimizing systemic exposure is an ongoing challenge jddtonline.inforesearchgate.net. This involves refining the design of smart delivery systems that respond to specific physiological cues (e.g., pH, enzyme activity, inflammation markers) at the target site wisdomlib.orgeurekaselect.combenthamdirect.com.

Stability and Scalability : Ensuring the long-term stability of complex formulations, such as nanoparticles and self-emulsifying systems, and developing scalable manufacturing processes for these advanced delivery systems are critical for their clinical translation ijper.orgresearchgate.net.

Penetration and Retention : Enhancing the penetration of this compound through biological barriers (e.g., mucosal layers, biofilm matrices) and ensuring adequate retention at the target site for a sufficient duration are key areas for improvement scispace.comresearchgate.netresearchgate.net. For instance, research on mucoadhesive properties and controlled release mechanisms aims to address these issues in local delivery systems wisdomlib.orgscispace.comresearchgate.netresearchgate.netnih.gov.

Patient Acceptability : While taste masking improves compliance, further research into patient-friendly administration routes and dosage forms, especially for chronic conditions, is essential nih.govejbps.comekb.egirjmets.com.

Q & A

Q. What validated analytical methods are recommended for quantifying satranidazole in pharmaceutical formulations?

this compound (STZ) can be quantified using first-order derivative spectrophotometry across solvents like methanol, ethanol, or phosphate buffer. Key parameters include Beer’s law range (2–12 μg/mL), correlation coefficients (>0.999), and recovery studies (98–102%) validated per ICH guidelines. Statistical validation via one-way ANOVA ensures reproducibility across laboratories .

Q. How can solubility parameters for this compound be predicted in solvent mixtures?

The Extended Hildebrand Solubility Approach (EHSA) is effective for predicting STZ solubility in binary systems (e.g., dioxane-water, propylene glycol-water). This method calculates interaction parameters using solubility data and molar volumes, achieving <5% error in predicted vs. experimental values .

Q. What statistical methods are suitable for comparing this compound’s efficacy against other nitroimidazoles?

Two-way ANOVA is recommended for clinical parameters (e.g., gingival scores, pocket depth) to assess inter- and intra-group differences. Microbiological data (e.g., bacterial load) require one-way ANOVA with post-hoc tests (Tukey’s HSD), ensuring significance thresholds at p < 0.0001 .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound formulation for colon-targeted delivery?

RSM with a central composite design (CCD) optimizes variables like coating consistency (X₁) and coating level (X₂) in pellet formulations. Quadratic models correlate these factors with dissolution profiles (e.g., % drug release at 2h, 6h) and mean dissolution time. Validation via similarity factor (f₂ > 98) confirms batch reproducibility .

Q. How should researchers address contradictions in this compound pharmacokinetic and clinical data?

Discrepancies (e.g., high plasma absorption vs. variable clinical outcomes) require meta-analysis of dose-response relationships and subgroup stratification. Sensitivity analyses (e.g., Monte Carlo simulations) can identify confounding variables like metabolic enzyme variability or patient adherence .

Q. What experimental designs are optimal for evaluating this compound’s synergism with antimicrobial adjuvants?

Fractional factorial designs (FFD) minimize experimental runs while testing multiple variables (e.g., STZ concentration, adjuvant type, exposure time). Synergism is quantified via checkerboard assays or time-kill curves, with synergy indices (FIC ≤ 0.5) validated via bootstrap resampling .

Q. How can researchers integrate computational modeling with in vitro data to predict this compound’s anti-amoebic efficacy?

Molecular docking (e.g., against Entamoeba histolytica’s pyruvate:ferredoxin oxidoreductase) combined with in vitro IC₅₀ values identifies structure-activity relationships. Machine learning models (e.g., random forests) trained on nitroimidazole libraries predict resistance profiles .

Methodological Guidance

Q. How to ensure ethical rigor in this compound clinical trials involving human participants?

Adhere to protocols for informed consent, exclusion criteria (e.g., neurological disorders), and adverse event reporting. Use double-blinding and placebo controls to minimize bias. Data integrity is ensured via external audits and CONSORT checklist compliance .

Q. How to synthesize conflicting findings in this compound literature reviews?

Categorize contradictions by study type (in vitro vs. clinical) and methodology (e.g., dosing regimens). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies addressing mechanistic gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Satranidazole
Reactant of Route 2
Reactant of Route 2
Satranidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.